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molecular formula C11H9N3O B8773514 2-(pyrimidin-2-ylamino)benzaldehyde

2-(pyrimidin-2-ylamino)benzaldehyde

Cat. No. B8773514
M. Wt: 199.21 g/mol
InChI Key: JMUJOSDMSQCYLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07605272B2

Procedure details

A solution of 2-bromobenzaldehyde (0.35 mL, 3.0 mmol), 2-aminopyrimidine (0.34 g, 3.6 mmol), tris(dibenzylideneacetone)dipalladium (28 mg, 0.030 mmol), 9,9-dimethyl-4,6-bis(diphenylphosphino)xanthene (38 mg, 0.066 mmol) and cesium carbonate (28 mg, 0.030 mmol) in 1,4-dioxane (6.0 mL) was stirred at 100° C. for 19 hours under argon atmosphere. After cooling to room temperature, the reaction mixture was added with water and extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane to hexane/ethyl acetate=8/2) to obtain 2-(2-pyrimidylamino)benzaldehyde (0.38 g, 64%).
Quantity
0.35 mL
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
28 mg
Type
catalyst
Reaction Step One
Quantity
38 mg
Type
catalyst
Reaction Step One
Name
cesium carbonate
Quantity
28 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[NH2:10][C:11]1[N:16]=[CH:15][CH:14]=[CH:13][N:12]=1.O>O1CCOCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].CC1(C)C2C=CC=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=2OC2C1=CC=C(P(C1C=CC=CC=1)C1C=CC=CC=1)C=2.C(=O)([O-])[O-].[Cs+].[Cs+]>[N:12]1[CH:13]=[CH:14][CH:15]=[N:16][C:11]=1[NH:10][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5] |f:4.5.6.7.8,10.11.12|

Inputs

Step One
Name
Quantity
0.35 mL
Type
reactant
Smiles
BrC1=C(C=O)C=CC=C1
Name
Quantity
0.34 g
Type
reactant
Smiles
NC1=NC=CC=N1
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
28 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
38 mg
Type
catalyst
Smiles
CC1(C2=CC=C(C=C2OC=2C(=CC=CC12)P(C1=CC=CC=C1)C1=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1)C
Name
cesium carbonate
Quantity
28 mg
Type
catalyst
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane to hexane/ethyl acetate=8/2)

Outcomes

Product
Name
Type
product
Smiles
N1=C(N=CC=C1)NC1=C(C=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.38 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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